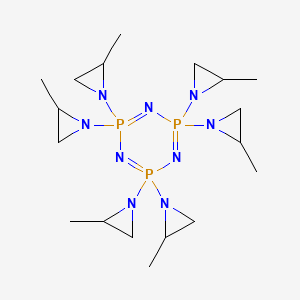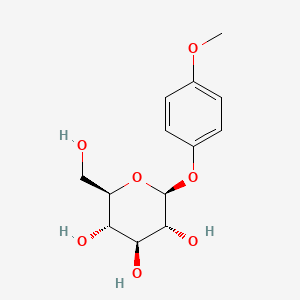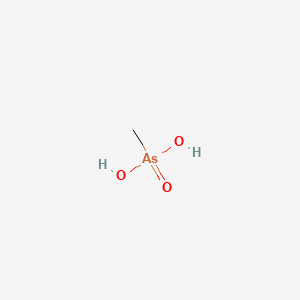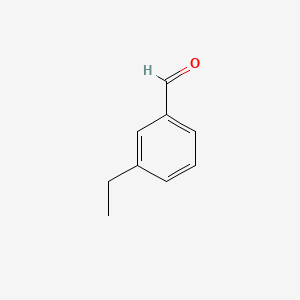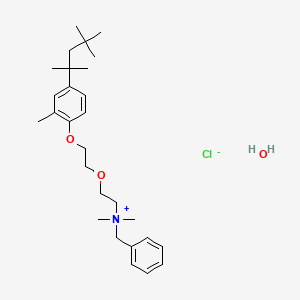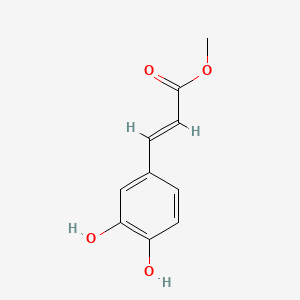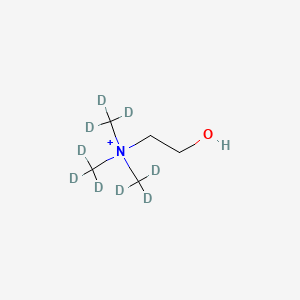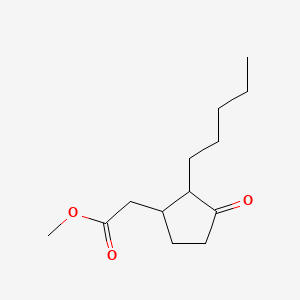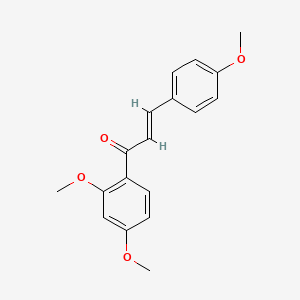
Metochalcone
Overview
Description
Metochalcone is a synthetic chalcone derivative, known for its therapeutic properties. It is primarily used as a choleretic agent, which means it stimulates the production and flow of bile from the liver . This compound belongs to the broader class of chalcones, which are characterized by their 1,3-diphenyl-2-propen-1-one structure .
Mechanism of Action
Target of Action
Metochalcone, a derivative of chalcones, has been shown to have a therapeutic potential implicated in an array of bioactivities .
Mode of Action
The mode of action of this compound is complex and multifaceted. It has been found to inhibit cell proliferation in a concentration-dependent manner . This compound induces cell cycle arrest in the S-phase, inhibits cell migration in vitro, and reduces tumor growth in vivo .
Biochemical Pathways
This compound modulates the activity of the JAK2/STAT3 and P53 pathways . It triggers the senescence-associated secretory phenotype (SASP) by repressing the JAK2/STAT3 axis . The mechanism of this compound against breast cancer depends on the induction of SASP via deactivation of the JAK2/STAT3 pathway .
Pharmacokinetics
Chalcones, in general, have been noted for their good safety profile pertinent for oral administration .
Result of Action
The result of this compound’s action is the induction of the senescence-associated secretory phenotype (SASP) via deactivation of the JAK2/STAT3 pathway . This highlights the potential of chalcone in senescence-inducing therapy against carcinomas .
Biochemical Analysis
Biochemical Properties
Metochalcone interacts with various enzymes and proteins, modulating their activity. It has been found to influence the JAK2/STAT3 and P53 pathways . The nature of these interactions involves the modulation of these pathways, leading to changes in cellular functions .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits cell proliferation of breast cancer BT549 cells and lung cancer A549 cells in a concentration-dependent manner . It induces cell cycle arrest in the S-phase, inhibits cell migration in vitro, and reduces tumor growth in vivo .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to changes in gene expression and enzyme activity. It triggers the senescence-associated secretory phenotype (SASP) by repressing the JAK2/STAT3 axis . The mechanism of this compound against breast cancer depends on the induction of SASP via deactivation of the JAK2/STAT3 pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metochalcone can be synthesized through various methods, with the Claisen-Schmidt condensation being the most common. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide . The reaction typically proceeds under reflux conditions in ethanol or methanol as the solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using solvent-free methods. For instance, magnesium bisulfate (Mg(HSO4)2) can be used as a catalyst in a mechanochemical process, which eliminates the need for hazardous solvents and aligns with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Metochalcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: It can be reduced to form dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
Metochalcone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Metochalcone can be compared with other chalcone derivatives such as:
Sofalcone: An anti-ulcer agent that increases mucosal prostaglandin levels.
Hesperidin Methylchalcone: Known for its vascular protective effects.
Isoliquiritigenin: Exhibits anticancer properties similar to this compound.
Uniqueness: this compound’s unique combination of choleretic and anticancer properties sets it apart from other chalcones. Its ability to modulate the JAK2/STAT3 pathway is particularly noteworthy in cancer research .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-11-17(19)16-10-9-15(21-2)12-18(16)22-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAKUYCEWDPRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046152 | |
| Record name | Metochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18493-30-6 | |
| Record name | Metochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18493-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


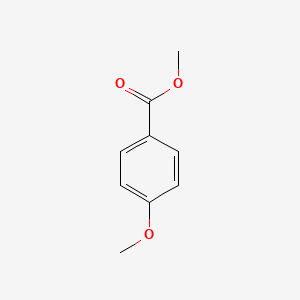
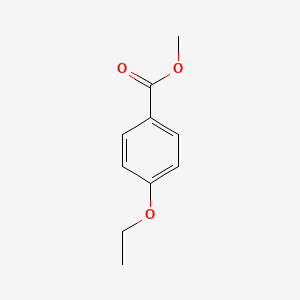
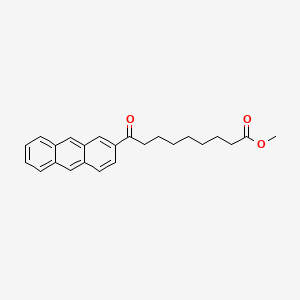
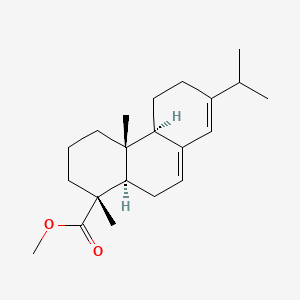
![methyl (E,6S)-2-methyl-6-[(9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoate](/img/structure/B1676434.png)
